molecular formula C14H21NO2 B13152074 1-Amino-7-(benzyloxy)heptan-4-one

1-Amino-7-(benzyloxy)heptan-4-one

Katalognummer: B13152074
Molekulargewicht: 235.32 g/mol
InChI-Schlüssel: AFNKFXIDVIMUPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-7-(benzyloxy)heptan-4-one is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group within its structure. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-Amino-7-(benzyloxy)heptan-4-one can be achieved through several synthetic routes. One notable method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst in an aqueous medium . This reaction yields optically pure amino keto ethers with high diastereoisomeric purity. The reaction conditions typically include the use of water as a solvent due to its safety and low cost.

Analyse Chemischer Reaktionen

1-Amino-7-(benzyloxy)heptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Amino-7-(benzyloxy)heptan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Amino-7-(benzyloxy)heptan-4-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on molecular pathways.

Vergleich Mit ähnlichen Verbindungen

1-Amino-7-(benzyloxy)heptan-4-one can be compared with similar compounds such as:

    1-Amino-7-(methoxy)heptan-4-one: Similar structure but with a methoxy group instead of a benzyloxy group.

    1-Amino-7-(ethoxy)heptan-4-one: Similar structure but with an ethoxy group instead of a benzyloxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H21NO2

Molekulargewicht

235.32 g/mol

IUPAC-Name

1-amino-7-phenylmethoxyheptan-4-one

InChI

InChI=1S/C14H21NO2/c15-10-4-8-14(16)9-5-11-17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12,15H2

InChI-Schlüssel

AFNKFXIDVIMUPT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COCCCC(=O)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.